molecular formula C25H17NO6 B12473925 2-oxo-2-phenylethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12473925
M. Wt: 427.4 g/mol
InChI Key: ZLXMFUTWCIGGSB-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, phenyl, acetyl, and carboxylate groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2-phenylethylamine with 4-acetylbenzoic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and recrystallization, to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl and acetyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-OXO-2-PHENYLETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C25H17NO6

Molecular Weight

427.4 g/mol

IUPAC Name

phenacyl 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H17NO6/c1-15(27)16-7-10-19(11-8-16)26-23(29)20-12-9-18(13-21(20)24(26)30)25(31)32-14-22(28)17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

ZLXMFUTWCIGGSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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